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Compound of Interest

1-Chloro-4-fluoro-2-methoxy-5-
Compound Name:
nitrobenzene

CAS No.: 932374-66-8

Cat. No.: B2606245

L J

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound
that serves as a critical building block in the synthesis of complex organic molecules. Its
strategic arrangement of electron-withdrawing and electron-donating groups, combined with
the presence of two distinct halogen atoms, makes it a versatile intermediate for creating
diverse molecular scaffolds. This is particularly true in the field of drug discovery, where the
incorporation of fluorine and methoxy groups can significantly enhance a molecule's
pharmacokinetic and pharmacodynamic properties.[1]

The presence of a nitro group provides a synthetic handle for further transformations, such as
reduction to an amine, which opens up a vast array of subsequent chemical reactions. The
chloro and fluoro substituents offer opportunities for selective nucleophilic aromatic substitution
reactions, a cornerstone of modern synthetic chemistry.[2] This guide provides a
comprehensive overview of the essential physicochemical properties, synthesis, and detailed
characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene for researchers, scientists,
and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in research and development. The key properties of 1-Chloro-4-fluoro-2-
methoxy-5-nitrobenzene are summarized below.
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Table 1: Core Properties of 1-Chloro-4-fluoro-2-methoxy-
B-nitrobenzene

Property Value Source

1-Chloro-4-fluoro-2-methoxy-5-
IUPAC Name ) N/A
nitrobenzene

Molecular Formula C7HsCIFNO3 [3]

Molecular Weight 205.57 g/mol [3]

CAS Number 1089280-66-9 [4]
Expected to be a solid at room

Appearance [3]
temperature

Melting Point 72-75 °C [3]

MDL Number MFCD03425810 [3]

Chemical Structure Diagram

2-Chloro-4-fluoro-5-nitrophenol

Methylating Agent (e.g., lodomethane)

Williamson Ether Synthesis 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene Purification (CrystalIizationlChromatographyD

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Methylation of 2-Chloro-4-fluoro-
5-nitrophenol

 Dissolution: Dissolve 2-Chloro-4-fluoro-5-nitrophenol in a suitable polar aprotic solvent, such
as acetone or DMF.
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o Base Addition: Add a slight excess of a weak base, such as potassium carbonate, to the
solution to deprotonate the phenolic hydroxyl group.

» Methylation: Add a methylating agent, like iodomethane or dimethyl sulfate, to the reaction
mixture.

e Reaction Monitoring: Heat the mixture and monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Work-up: After completion, cool the reaction mixture and filter to remove the base. Evaporate
the solvent under reduced pressure.

» Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water
to remove any remaining inorganic salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography to yield pure 1-Chloro-4-fluoro-2-methoxy-5-
nitrobenzene.

Spectroscopic Characterization: A Multi-faceted
Approach

The unambiguous identification of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene relies on a
combination of spectroscopic techniques. Each method provides unique information about the
molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
compounds in solution.

e 1H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of
different types of protons and their neighboring environments.

o Methoxy Protons (-OCHs): A singlet integrating to three protons is expected, likely in the
range of 3.9-4.1 ppm.
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o Aromatic Protons: Two distinct signals are anticipated in the aromatic region (7.0-8.5
ppm), each integrating to one proton. Due to the substitution pattern, these will appear as
doublets, with coupling constants influenced by the adjacent fluorine atom.

e 13C NMR (Carbon NMR): The 3C NMR spectrum will show distinct signals for each carbon
atom in a unique electronic environment. [5] * Aromatic Carbons: Six signals are expected
for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
Carbons bonded to the electronegative chloro, fluoro, and nitro groups will be significantly
shifted.

o Methoxy Carbon (-OCH?s): A single peak for the methoxy carbon is expected in the range
of 55-65 ppm.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure
an adequate number of scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A longer acquisition time will be necessary due to the lower natural abundance of
13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the peaks in the *H NMR spectrum and
reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

o Key Expected Absorptions:
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o Aromatic C-H Stretch: Around 3000-3100 cm™1.

o C-O Stretch (Aryl Ether): Strong absorption around 1200-1275 cm™1. [6] * NO2z Stretch:
Two strong bands, one symmetric and one asymmetric, are expected around 1500-1570
cm~1 and 1300-1370 cm™1, respectively. [7] * C-F Stretch: A strong band in the region of
1000-1400 cm~1.,

o C-CI Stretch: Absorption in the fingerprint region, typically between 600-800 cm™1.

o Aromatic C=C Bending: Peaks in the 1450-1600 cm~* region.

Experimental Protocol: IR Data Acquisition (ATR)
o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the
sample spectrum.

o Data Analysis: The instrument software will automatically ratio the sample spectrum against
the background. Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.

o Expected Observations (Electron lonization - EI):

o Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak at m/z
205.

o Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the
molecular ion will be observed. There will be a peak at M* (m/z 205) corresponding to the
35Cl isotope and another peak at M+2 (m/z 207) with an intensity of approximately one-
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third of the M+ peak, corresponding to the 37Cl isotope. [8] * Fragmentation: Expect
fragmentation patterns corresponding to the loss of functional groups such as NO2z, CHs,
and CI.

Experimental Protocol: Mass Spectrometry Data
Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically dissolved in a suitable solvent for techniques like Electrospray lonization (ESI) or via
a direct insertion probe for EI.

« lonization: lonize the sample using the chosen method (e.g., Electron lonization).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

» Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the
molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further
support the proposed structure.

Reactivity and Applications in Drug Development

The unique substitution pattern of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene dictates its
reactivity and utility.

G-Chlorc 4- 2-methoxy-5-ni )
Position 5 Position [L Position 4 Position 2
\4
NO2 Group ( Chloro (Cl) Fluoro (F) Methoxy (OCHs)

- Strong electron-withdrawing group
- Activates the ring for nucleophilic aromatic substitution

- Electron-donating group
- Directs electrophilic substitution (if applicable)
- Can improve metabolic stability

- Good leaving group in SnAr reactions - Excellent leaving group in SnAr reactions
- Ortho to methoxy, para to nitro - Can modulate pKa and lipophilicity

- Can be reduced to an amine (NHz)
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Caption: Key functional groups and their influence on chemical reactivity.

» Nucleophilic Aromatic Substitution (SnAr): The potent electron-withdrawing effect of the nitro
group activates the aromatic ring towards SnAr reactions. Both the chloro and fluoro atoms
can act as leaving groups, allowing for the introduction of various nucleophiles (e.g., amines,
thiols, alcohols) to build more complex molecules. The relative reactivity of the C-Cl vs. C-F
bond can sometimes be exploited for selective substitution.

o Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative
using various reagents (e.g., SnClz, H2/Pd-C). [9]This resulting amine is a versatile functional
group that can undergo a wide range of reactions, including amide bond formation,
diazotization, and construction of heterocyclic rings.

e Role in Drug Discovery: Fluorine-containing compounds are prevalent in modern
pharmaceuticals. [1]The fluorine atom in this molecule can enhance binding affinity to target
proteins, improve metabolic stability, and increase membrane permeability. The methoxy
group can also contribute to improved pharmacokinetic properties. These features make 1-
Chloro-4-fluoro-2-methoxy-5-nitrobenzene a valuable starting material for the synthesis of
new therapeutic agents. [2][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-
Chloro-4-fluoro-2-methoxy-5-nitrobenzene. It is classified as an irritant. [3]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-
ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or
vapors. [13]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed
container in a cool, dry, and well-ventilated place away from incompatible materials such as
strong oxidizing agents. [14]* Disposal: Dispose of waste materials in accordance with local,
state, and federal regulations. Do not allow the chemical to enter drains. [13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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